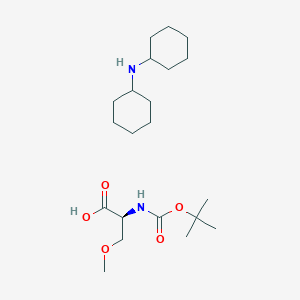

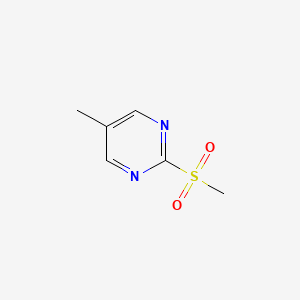

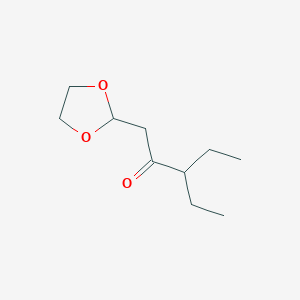

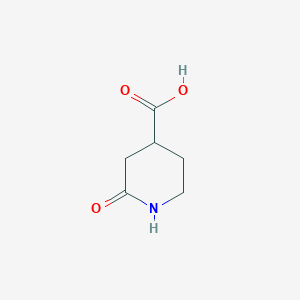

![molecular formula C10H14O3 B1396117 Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate CAS No. 123880-22-8](/img/structure/B1396117.png)

Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate

Übersicht

Beschreibung

Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 . It is used for proteomics research .

Synthesis Analysis

Bicyclo[4.1.0]heptenes, which are similar to the compound , are readily accessible molecules via the transition metal-catalyzed cycloisomerization of 1,6-enynes . They have served as useful building blocks in organic synthesis . These molecules can undergo a variety of transformations depending on the position, number, and identity of the substituent(s), the identity of the tether group, and the nature of the catalytic system .Wissenschaftliche Forschungsanwendungen

Vielseitige Syntheseplattform

Bicyclo[4.1.0]heptene sind leicht zugängliche Moleküle über die übergangsmetallkatalysierte Cycloisomerisierung von 1,6-Enynen . Sie haben als nützliche Bausteine in der organischen Synthese gedient . Die Doppelbindung innerhalb des Skeletts kann die kinetische Möglichkeit bieten, die Ringöffnung über eine Koordination an eine Metallart zu initiieren .

Thermische Reaktionen

Bicyclo[4.1.0]heptene können eine Vielzahl von thermischen Reaktionen durchlaufen. Dazu gehören eine Claisen-Umlagerung, eine Umlagerung von Vinylcyclopropanen zu Cyclopentenen, eine 1,5-Wasserstoffverschiebung und eine Cope-Umlagerung .

Nucleophile Addition

Bicyclo[4.1.0]heptene können eine nucleophile Addition eingehen . Dieser Prozess beinhaltet die Addition eines Nucleophils, eines Atoms oder Moleküls, das ein Elektronenpaar abgibt, um eine chemische Bindung zu bilden.

Rhodium-katalysierte Reaktionen

Bicyclo[4.1.0]heptene können rhodium-katalysierte Reaktionen durchlaufen . Rhodium ist ein chemisches Element, das oft als Katalysator in Form von Rhodiumkomplexen verwendet wird.

Herbizide Aktivität

Einige Benzoyl-substituierte Bicyclo[4.1.0]heptandione haben eine ausgezeichnete herbizide Aktivität gegen Unkräuter in einem Maisfeld gezeigt . Zum Beispiel erwies sich 3-(4-Chlor-2-nitrobenzoyl)bicyclo[4.1.0]heptan-2,4-dion als sehr wirksam gegen breitblättrige Unkräuter und Grasunkräuter .

Mais-Sicherheit

Während einige Verbindungen schwere Schäden an Mais verursachten, lieferten andere wie (1R,6R)-3-(2-Chlor-4-methylsulfonylbenzoyl)bicyclo[4.1.0]heptan-2,4-dion eine gute Kombination aus herbizider Aktivität und Mais-Sicherheit .

Wirkmechanismus

Target of Action

Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate is a complex organic compound. Similar compounds, such as 7-oxanorbornanes (7-oxabicyclo [221]heptanes), have been found to exhibit interesting biological activity .

Mode of Action

It’s worth noting that similar compounds, such as 7-oxanorbornanes, can undergo a variety of transformations, including thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions . These transformations can lead to a wide range of chemodiversity in a highly stereoselective manner .

Biochemical Pathways

Similar compounds have been found to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been found to exhibit interesting biological activities, suggesting that they may have significant effects at the molecular and cellular levels .

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .

Biochemische Analyse

Biochemical Properties

Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including hydrolases and oxidoreductases, which facilitate its conversion into different metabolites. The interaction with hydrolases involves the cleavage of ester bonds, leading to the formation of carboxylic acids and alcohols. Additionally, oxidoreductases catalyze the oxidation-reduction reactions involving this compound, contributing to its metabolic transformation .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, it can act as a competitive inhibitor for certain hydrolases, preventing the substrate from accessing the active site. Additionally, this compound can induce conformational changes in proteins, thereby modulating their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance metabolic activity and improve cellular function. At higher doses, it can exhibit toxic effects, including cellular apoptosis and necrosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial, beyond which it becomes detrimental .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450 oxidases, which facilitate its conversion into various metabolites. These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. The interaction with cofactors such as NADH and FADH2 is essential for its metabolic transformation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The binding proteins help in maintaining the compound’s stability and preventing its premature degradation .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins. Additionally, targeting signals and post-translational modifications direct the compound to specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects .

Eigenschaften

IUPAC Name |

ethyl (1S,6R,7S)-2-oxobicyclo[4.1.0]heptane-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-2-13-10(12)9-6-4-3-5-7(11)8(6)9/h6,8-9H,2-5H2,1H3/t6-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSYBCSTFANLEL-VDAHYXPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2C1C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1[C@H]2[C@@H]1C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

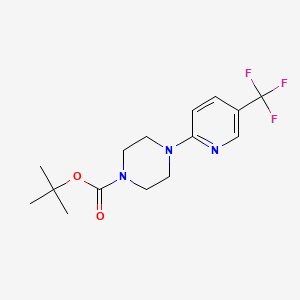

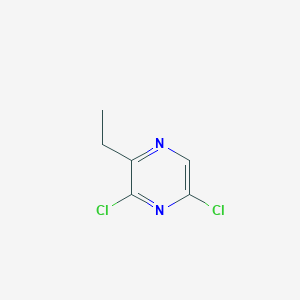

![5-Oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B1396057.png)